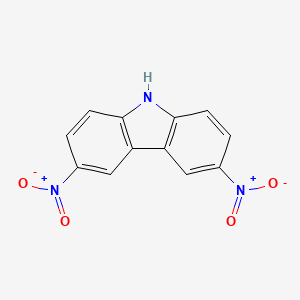

3,6-Dinitro-9H-carbazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3,6-dinitro-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7N3O4/c16-14(17)7-1-3-11-9(5-7)10-6-8(15(18)19)2-4-12(10)13-11/h1-6,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IARXLBTXILYASE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C3=C(N2)C=CC(=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80186179 | |

| Record name | 3,6-Dinitro-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3244-54-0 | |

| Record name | 3,6-Dinitrocarbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3244-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Dinitrocarbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003244540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-Dinitro-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-dinitro-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.832 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,6-Dinitrocarbazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5YYP3DVN9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3,6 Dinitro 9h Carbazole and Its Derivatives

Direct Nitration Strategies for 9H-Carbazole Precursors

The introduction of nitro groups onto a pre-existing carbazole (B46965) scaffold is a primary route to obtaining 3,6-Dinitro-9H-carbazole. This approach is characterized by electrophilic aromatic substitution, where the positions of nitration are governed by the electronic properties of the carbazole ring and the reaction conditions.

Conventional Nitration Protocols

The most established method for synthesizing this compound is the direct nitration of 9H-carbazole using a mixture of concentrated acids. smolecule.com This classical approach typically involves reacting carbazole with a nitrating agent, most commonly a combination of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). asianpubs.orgasianpubs.org The sulfuric acid serves as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich carbazole ring.

The reaction is highly exothermic, and careful temperature control is crucial. To achieve the desired 3,6-disubstitution, reaction temperatures are generally kept low, often starting at 0-10°C, to manage the reaction rate and selectivity. asianpubs.org Following the initial addition of the nitrating mixture, the reaction may be allowed to proceed at a slightly elevated temperature (e.g., 45°C) to ensure completion. rsc.org The choice of solvent can also influence the outcome; glacial acetic acid is commonly used to dissolve the carbazole precursor before the addition of the acid mixture. asianpubs.org

Upon completion, the reaction is typically quenched by pouring the mixture into ice water, which causes the crude this compound to precipitate. asianpubs.org Purification is often achieved by recrystallization from solvents like chloroform (B151607) or through a process of dissolving the crude product in an alkaline solution followed by re-acidification to precipitate the purified product. asianpubs.orgrsc.org

Table 1: Conventional Nitration of 9H-Carbazole

| Precursor | Reagents | Solvent | Temperature | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| 9H-Carbazole | Conc. HNO₃, Conc. H₂SO₄ | Glacial Acetic Acid | 0-10°C initially, then room temp | Standard method involving dropwise addition of precooled mixed acids. | asianpubs.org |

| 9H-Carbazole | 90% HNO₃, H₂SO₄ | None | 0°C initially, then 45°C | The product was purified by dissolving in aqueous KOH/ethanol and re-precipitating with HCl, yielding a yellow solid. | rsc.org |

Regioselective Nitration Approaches

While nitration of unsubstituted 9H-carbazole preferentially occurs at the 3- and 6-positions due to the directing effect of the nitrogen heteroatom, achieving high regioselectivity can be challenging. thieme-connect.de The presence of substituents on the carbazole nucleus, particularly at the 9-position (nitrogen atom), can significantly influence the position of subsequent electrophilic substitution.

Substituting the nitrogen atom with an alkyl or aryl group can modify the electronic distribution and steric environment of the carbazole ring system, thereby altering the outcome of nitration. For instance, the nitration of 9-methyl-9H-carbazole yields the 3-nitro derivative, demonstrating the persistence of the 3-position's high reactivity. thieme-connect.dethieme-connect.de More complex scenarios arise with bulkier or electronically different N-substituents. In the case of 9,9'-diethyl-3,3'-dicarbazolyl, photonitration occurs predominantly at the C4 position, a result attributed to the stabilization of the cation intermediate by the nitrogen atoms of both carbazole rings. csuohio.edu

The nitration of 9-methoxy-9H-carbazole with nitric acid in acetic acid yields 3,6-dinitro-9-methoxy-9H-carbazole, indicating that the N-methoxy group does not alter the inherent preference for 3,6-dinitration. hep.com.cn This highlights that while N-substitution is a key tool for tuning properties, the fundamental electronic characteristics of the carbazole core strongly dictate nitration patterns.

Table 2: Regioselectivity in Nitration of N-Substituted Carbazoles

| Precursor | Nitrating Agent | Product(s) | Key Findings | Reference(s) |

|---|---|---|---|---|

| 9-Methyl-9H-carbazole | Fuming HNO₃, Acetic Acid | 9-Methyl-3-nitro-9H-carbazole | Nitration occurs preferentially at the 3-position, yielding the mononitro product in 80% yield. | thieme-connect.dethieme-connect.de |

| 9,9'-Diethyl-3,3'-dicarbazolyl | Tetranitromethane (TNM), Photochemical | 9-Ethyl-3-(9-ethylcarbazol-3-yl)-4-nitro-9H-carbazole | Nitration takes place mainly at the C4 center, suppressing nitration at the C3 position. | csuohio.edu |

Functionalization and Derivatization Routes at the Nitrogen Atom (N-Substitution)

The acidic N-H proton of this compound (pKa ≈ 13.07) allows for a variety of substitution reactions at the nitrogen atom, enabling the synthesis of a wide range of derivatives with tailored properties. thieme-connect.de

N-Alkylation and Related Reactions

N-alkylation is a facile reaction for carbazoles and their derivatives. thieme-connect.de For this compound, this transformation involves the deprotonation of the nitrogen atom by a suitable base, followed by nucleophilic attack on an alkylating agent. Common methods for N-alkylation of the broader carbazole family include using alkyl halides (e.g., ethyl bromide) in the presence of a base. evitachem.comsmolecule.com Microwave-assisted synthesis has also emerged as an efficient "green" methodology for the N-alkylation of substituted carbazoles, significantly reducing reaction times. researchgate.netcolab.ws These principles are directly applicable to the N-alkylation of this compound to produce derivatives such as 9-alkyl-3,6-dinitro-9H-carbazoles.

N-Mannich Base Synthesis

A significant derivatization route is the synthesis of N-Mannich bases. asianpubs.org The Mannich reaction is a three-component condensation between a compound with an active hydrogen atom (in this case, this compound), an aldehyde (commonly formaldehyde (B43269) or acetaldehyde), and a secondary amine. asianpubs.orgresearchgate.net

The synthesis is typically carried out by dissolving equimolar quantities of this compound and a secondary amine in a solvent like methanol (B129727) under ice-cold conditions. asianpubs.org An aldehyde is then added slowly, and the mixture is refluxed for several hours. asianpubs.org This reaction yields N-Mannich bases, which are an important class of compounds in medicinal chemistry. nih.gov

Table 3: Synthesis of N-Mannich Bases from this compound

| Aldehyde | Secondary Amine | Solvent | Reaction Conditions | Product Type | Reference(s) |

|---|---|---|---|---|---|

| Formaldehyde | Various | Methanol | Ice-cold addition, then reflux for 3h | 9-((Alkyl/Aryl)aminomethyl)-3,6-dinitro-9H-carbazole | asianpubs.orgasianpubs.org |

Indirect Synthetic Pathways Involving Carbazole Ring Formation

Instead of nitrating a pre-formed carbazole, an alternative strategy is to construct the 3,6-dinitrated carbazole ring system from acyclic or non-carbazole precursors. These methods often offer better control over the final substitution pattern.

One prominent indirect route involves the synthesis of a substituted biphenyl (B1667301) intermediate followed by a ring-closing reaction. google.com For example, a 2-halo-4-substituted aniline (B41778) can be oxidized to replace the amino group with a nitro group. The resulting halogenated nitro-aromatic undergoes an Ullmann coupling reaction to form a 2,2'-dinitro-biphenyl derivative. Subsequent reductive cyclization, often using a reagent like triphenylphosphine (B44618) or by heating with a copper catalyst, closes the ring to form the carbazole scaffold. This type of pathway, known as the Cadogan reaction or Tauber carbazole synthesis, can be designed to yield a 3,6-disubstituted carbazole with high regioselectivity. google.comgrafiati.com

A patent describes a method starting with 2-bromo-4-methylaniline, which is oxidized to form a nitro-intermediate. google.com This is followed by an Ullmann coupling to create a 5,5'-dimethyl-2,2'-dinitro-1,1'-biphenyl. A final cyclization step using phosphoric acid yields the 3,6-dimethyl-9H-carbazole. By starting with precursors already containing nitro groups at the appropriate positions, this methodology can be adapted to synthesize this compound directly. google.com

Modified Fischer Indole (B1671886) Syntheses for Dinitro-Tetrahydrocarbazole Intermediates

The Fischer indole synthesis is a classic and versatile method for creating indole ring systems. wikipedia.orgmdpi.combeilstein-journals.org It traditionally involves the reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.org This reaction proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine. wikipedia.org A subsequent ajchem-b.comajchem-b.com-sigmatropic rearrangement, followed by the elimination of ammonia, leads to the aromatic indole ring. wikipedia.org

In the context of dinitro-tetrahydrocarbazole synthesis, a notable modification involves the reaction of 2,4-dinitrophenylhydrazine (B122626) with cyclohexanone (B45756). A study has reported a solvent- and catalyst-free variation of the Fischer indole reaction for the synthesis of 1,2,3,4-tetrahydro-6,8-dinitro-9H-carbazole. ajchem-b.comajchem-b.com This environmentally friendly approach provides the dinitro tetrahydrocarbazole derivative in a good yield of 87% at ambient temperature without the need for an accelerating agent. ajchem-b.comajchem-b.com

The conventional method for synthesizing 1,2,3,4-tetrahydro-6,8-dinitro-9H-carbazole involves refluxing cyclohexanone and 2,4-dinitrophenylhydrazine in glacial acetic acid. ajchem-b.com In contrast, the modified, solvent-free approach involves the direct reaction of the two reagents with vigorous shaking. ajchem-b.com

Table 1: Comparison of Synthetic Methods for 1,2,3,4-Tetrahydro-6,8-Dinitro-9H-Carbazole

| Feature | Conventional Method | Modified Solvent-Free Method |

| Reagents | Cyclohexanone, 2,4-Dinitrophenylhydrazine | Cyclohexanone, 2,4-Dinitrophenylhydrazine |

| Solvent | Glacial Acetic Acid | None |

| Catalyst | Acidic (from solvent) | None |

| Temperature | Reflux | Ambient |

| Yield | Not specified in provided context | 87% ajchem-b.com |

| Environmental Impact | Less favorable due to solvent use | More favorable ("Green Chemistry") ajchem-b.comajchem-b.com |

This dinitro-tetrahydrocarbazole intermediate is a crucial precursor for obtaining fully aromatic dinitrocarbazoles through subsequent dehydrogenation or oxidation reactions. The Fischer indole synthesis and its modifications represent a foundational strategy for accessing the carbazole core structure, which can then be further functionalized. wjarr.com

Cadogan Ring-Closure Reactions for Nitrocarbazole Scaffolds

The Cadogan ring-closure reaction is another powerful tool for the synthesis of carbazoles, particularly from nitro-based substrates. researchgate.netresearchgate.net This reaction typically involves the deoxygenative cyclization of o-nitrobiphenyls or related systems using trivalent phosphorus reagents, such as triethyl phosphite (B83602) or triphenylphosphine, to form the carbazole ring. researchgate.netrsc.orgsynarchive.com The reaction is believed to proceed through a nitrene intermediate. rsc.org

This methodology has been successfully applied to synthesize a variety of carbazole derivatives, including those with nitro substituents. For instance, the synthesis of diindolo[3,2-b:2′,3′-h]carbazoles has been achieved starting from N-hexyl-2,7-dibromo-3,6-dinitrocarbazole, employing a twofold Cadogan reaction. researchgate.netresearchgate.net Microwave acceleration has been shown to facilitate a rapid and efficient assembly of the carbazole framework in these reactions. researchgate.net

In a specific example, a dinitrobiphenylbenzene derivative was used to synthesize 2-nitro-3-phenyl-9H-carbazole via a modified Cadogan reaction. grafiati.comnih.gov The reaction between 1,3-dinitro-4,6-diphenyl benzene (B151609) and triphenylphosphine in o-dichlorobenzene resulted in the formation of the carbazole as the major product. nih.gov

The Cadogan reaction's utility extends to the formation of complex, fused heterocyclic systems, making it a valuable method in materials science and medicinal chemistry for creating novel carbazole-based structures. researchgate.netrsc.org

Reactivity and Transformation Mechanisms of this compound

The chemical behavior of this compound is largely dictated by the presence of the two electron-withdrawing nitro groups on the carbazole framework. These groups significantly influence the molecule's reactivity in nucleophilic and electrophilic substitutions, as well as its redox properties.

Nucleophilic Substitution Reactions at Nitro-Activated Positions

The nitro groups at the 3 and 6 positions of the carbazole ring are strong electron-withdrawing groups, which activate the aromatic system towards nucleophilic aromatic substitution (SNAAr). This increased reactivity is due to the stabilization of the negatively charged Meisenheimer complex intermediate by the nitro groups.

Research has shown that 6,12-dinitro-substituted indolo[3,2-b]carbazoles, which are structurally related to this compound, readily undergo nucleophilic substitution. beilstein-journals.org Treatment of these dinitro compounds with sulfur nucleophiles, such as potassium thiolates, leads to the substitution of both nitro groups. beilstein-journals.org Similarly, nitrogen nucleophiles, like the potassium salts of indole or carbazole, can also displace a nitro group. beilstein-journals.org However, reactions with primary and secondary aliphatic amines have been observed to cause degradation of the carbazole scaffold. beilstein-journals.org

The bromine atoms in compounds like 3,6-dibromo-9-(4-nitrophenyl)-9H-carbazole can also undergo nucleophilic substitution reactions, highlighting the reactivity of substituted carbazoles. smolecule.com

Electrophilic Aromatic Substitution Potentials

In contrast to its high reactivity towards nucleophiles, the electron-deficient nature of the this compound ring makes it significantly less susceptible to electrophilic aromatic substitution (EAS). The electron-withdrawing nitro groups deactivate the aromatic rings towards attack by electrophiles.

In related dinitro-indolo[3,2-b]carbazoles, electrophilic reactions like formylation have been shown to be difficult due to the strong deactivating effect of the two nitro groups. beilstein-journals.org This decreased reactivity highlights the profound influence of the dinitro substitution on the electrophilic aromatic substitution potential of the carbazole system.

Redox Chemistry: Oxidation and Reduction Processes

The redox chemistry of this compound is characterized by the reducibility of the nitro groups and the potential for oxidation of the carbazole nitrogen.

Reduction: The nitro groups of this compound can be readily reduced to amino groups. This transformation is a key step in the synthesis of 3,6-diamino-9H-carbazole, a valuable building block for various applications. smolecule.com Common reducing agents for this purpose include tin(II) chloride (SnCl2) in the presence of an acid or catalytic hydrogenation. The reduction of nitroarenes is a fundamental process in organic synthesis and is crucial for accessing amino-substituted carbazoles from their nitro precursors. github.io

Oxidation: The carbazole ring system itself can undergo oxidation, although the presence of deactivating nitro groups can influence this process. The nitrogen atom of the carbazole can be oxidized, and the aromatic rings can also react with strong oxidizing agents. smolecule.com The redox potential of carbazole derivatives is an important property, particularly in the context of their application in electronic materials. mdpi.com The formation of charge-transfer complexes, for example between the electron-donating 3,6-diamino-9H-carbazole and the electron-accepting this compound, is a manifestation of their redox properties. smolecule.comresearchgate.net

Table 2: Summary of Reactivity for this compound

| Reaction Type | Reactivity | Influencing Factors | Products/Applications |

| Nucleophilic Substitution | High | Electron-withdrawing nitro groups stabilize intermediates. | Substitution of nitro groups by nucleophiles (e.g., thiols, amines). beilstein-journals.org |

| Electrophilic Substitution | Low | Electron-withdrawing nitro groups deactivate the aromatic ring. | Further functionalization is challenging. |

| Reduction | Readily occurs | Presence of reducible nitro groups. | Synthesis of 3,6-diamino-9H-carbazole. smolecule.com |

| Oxidation | Possible | Carbazole ring and nitrogen atom can be oxidized. | Formation of oxidized derivatives, charge-transfer complexes. smolecule.comsmolecule.comresearchgate.net |

Advanced Spectroscopic and Diffraction Based Characterization in Research

Electronic Structure Probing via Ultraviolet-Visible Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic transitions within a molecule. For carbazole (B46965) derivatives, absorption spectra typically reveal π–π* transitions. dergipark.org.tr In the case of 3,6-Dinitro-9H-carbazole, its electron-accepting nature makes it a valuable component in the study of charge-transfer (CT) complexes. When complexed with an electron donor like 3,6-diamino-9H-carbazole, a strong electron donor-acceptor (EDA) interaction is observed. researchgate.net Spectroscopic analysis of this complex in acetonitrile (B52724) shows charge-transfer bands in the visible region, specifically between 620-660 nm. researchgate.net This absorption is characteristic of the electronic transition from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor, this compound.

Vibrational and Rotational Analysis by Infrared Spectroscopy

Infrared (IR) spectroscopy provides detailed information about the vibrational modes of a molecule, allowing for the identification of functional groups. The IR spectrum of this compound is characterized by specific absorption bands corresponding to the vibrations of its constituent parts.

Key vibrational frequencies for carbazole derivatives include the N-H stretching band, which typically appears around 3421 cm⁻¹ in unsubstituted carbazole. dergipark.org.tr For this compound, the presence of strong electron-withdrawing nitro groups (NO₂) introduces characteristic vibrational modes. These include asymmetric and symmetric stretching vibrations of the N-O bonds, which are typically observed in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. Aromatic C-H stretching vibrations and C=C ring stretching vibrations from the carbazole backbone are also present. A reinvestigation of the compound's properties utilized IR spectroscopy to help rationalize its thermal behavior. iaea.org

Table 1: Characteristic Infrared Spectroscopy Data for Carbazole Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Carbazole) | Stretching | ~3421 |

| NO₂ (Nitro) | Asymmetric Stretching | 1550 - 1475 |

| NO₂ (Nitro) | Symmetric Stretching | 1360 - 1290 |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

Note: This table provides typical ranges for the functional groups present in this compound based on data for related compounds.

Nuclear Magnetic Resonance Spectroscopic Elucidation of Molecular Structure (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR provide distinct signals that confirm its structure.

The ¹H NMR spectrum of a 3,6-disubstituted carbazole is expected to show a specific pattern for the aromatic protons. mdpi.com Due to the molecule's symmetry, protons H-1 and H-8 would be equivalent, as would H-2 and H-7, and H-4 and H-5. The presence of the electron-withdrawing nitro groups at positions 3 and 6 would significantly shift the signals of adjacent protons downfield. For instance, H-2 and H-7 would likely appear as doublets, while H-4 and H-5 would be doublets of doublets, and H-1 and H-8 would be doublets. The N-H proton would typically appear as a broad singlet at a lower field.

The ¹³C NMR spectrum further corroborates the structure, with distinct signals for each unique carbon atom. nih.govnih.gov The carbons attached to the nitro groups (C-3 and C-6) would be significantly deshielded and appear at a lower field. The symmetry of the molecule reduces the number of expected signals.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | H-1, H-8 | Downfield | d |

| ¹H | H-2, H-7 | Downfield | d |

| ¹H | H-4, H-5 | Downfield | dd |

| ¹H | N-H | Very Downfield | br s |

| ¹³C | C-1, C-8 | Aromatic Region | |

| ¹³C | C-2, C-7 | Aromatic Region | |

| ¹³C | C-3, C-6 | Low Field | |

| ¹³C | C-4, C-5 | Aromatic Region | |

| ¹³C | C-4a, C-4b | Aromatic Region |

Note: This table is based on general principles and data from similar carbazole structures. mdpi.com

Mass Spectrometric Determination of Molecular Composition (e.g., MS, HRMS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 257, which corresponds to its molecular weight. nih.govnih.gov High-resolution mass spectrometry (HRMS) can confirm the molecular formula, C₁₂H₇N₃O₄, with high accuracy. kobe-u.ac.jp

The fragmentation pattern provides further structural information. Common fragments observed in the mass spectrum include ions resulting from the loss of nitro groups (NO₂) or other small molecules. nih.govnih.gov

Table 3: Key Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Putative Fragment |

|---|---|---|

| 257 | 99.99 | [M]⁺ |

| 211 | 31.60 | [M - NO₂]⁺ |

| 181 | 34.90 | [M - NO₂ - NO]⁺ or other |

| 165 | 59.10 | [C₁₂H₇N]⁺ |

Solid-State Structural Analysis through X-ray Diffraction Crystallography

X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. This technique has been employed in the study of this compound to understand its crystal packing and intermolecular interactions. iaea.org In charge-transfer complexes involving carbazole derivatives, XRD studies reveal that donor and acceptor molecules often form parallel stacks, which is crucial for their electronic properties. researchgate.net While specific crystallographic parameters for this compound are not detailed in the provided search results, the use of the technique confirms its importance in characterizing the compound's solid-state structure. iaea.org

Thermal Analysis Techniques for Intermolecular Interactions (e.g., Differential Scanning Calorimetry for Charge-Transfer Interactions)

Thermal analysis methods like Differential Scanning Calorimetry (DSC) are used to study the thermal properties of materials, such as melting points and other phase transitions. A detailed investigation into the melting phenomena of this compound was conducted using DSC. iaea.org This study aimed to rationalize the diversely reported melting temperatures for the compound. The analysis assigned a peak melting temperature of 296.5 ± 1.8 °C for this compound. iaea.org Such studies are critical for understanding the thermal stability and intermolecular forces within the crystal lattice.

Elemental Composition Verification (e.g., Carbon, Hydrogen, Nitrogen Analysis)

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is compared against the theoretical values calculated from the molecular formula to verify purity and composition. The molecular formula of this compound is C₁₂H₇N₃O₄. nih.govnist.govchemicalbook.com

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 12 | 144.132 | 56.03 |

| Hydrogen | H | 1.008 | 7 | 7.056 | 2.74 |

| Nitrogen | N | 14.007 | 3 | 42.021 | 16.34 |

| Oxygen | O | 15.999 | 4 | 63.996 | 24.88 |

| Total | | | | 257.205 | 100.00 |

Experimental verification of these percentages is a standard procedure in the characterization of a synthesized or purified sample of the compound. dergipark.org.tr

Computational and Theoretical Investigations of 3,6 Dinitro 9h Carbazole

Electronic Structure and Molecular Orbital Theory (e.g., Density Functional Theory (DFT) Calculations)

DFT calculations, often using basis sets such as 6-31G(d) or 6-311G(d,p) with functionals like B3LYP, have been used to optimize the molecular structure of DNC and its derivatives. researchgate.netmdpi.com Theoretical predictions of the geometry have shown good correlation with experimental structural parameters, validating the computational methods used. researchgate.net

The electronic structure of carbazole-based compounds is characterized by the interplay between the electron-donating carbazole (B46965) core and any electron-withdrawing or -donating substituents. In DNC, the two nitro groups (-NO2) at the 3 and 6 positions act as strong electron-withdrawing groups. This significantly influences the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

In donor-acceptor type conjugated polymers incorporating DNC moieties, the photoexcitation of an electron from the HOMO to the LUMO involves an intramolecular charge transfer from a donor group to the acceptor group (the dinitrated carbazole unit). mdpi.com The spatial distribution of these frontier orbitals is a key determinant of the material's optoelectronic properties. For instance, in related systems, the HOMO is often localized on the electron-rich donor components, while the LUMO is concentrated on the electron-deficient acceptor moieties, such as the dinitrated carbazole. semanticscholar.org

Furthermore, quantum mechanical computations have been used to assess a range of electronic and structural parameters. These studies often involve initial geometry refinement using methods like the Merck Molecular Force Field (MMFF), followed by more rigorous optimization using semi-empirical (e.g., PM6) and finally DFT methods (e.g., B3LYP with a cc-pVDZ basis set). lmaleidykla.lt The final optimized structures are confirmed to be at a local minimum on the potential energy surface by ensuring the absence of imaginary frequencies in the vibrational analysis. lmaleidykla.lt

Table 1: Calculated Electronic Properties of 3,6-Dinitro-9H-carbazole and Related Compounds

| Property | Value | Method | Source |

| LogP | 2.67 | Proprietary Algorithm | sielc.com |

| Octanol/Water Partition Coefficient (logPoct/wat) | 2.656 | Crippen Method | chemeo.com |

| Water Solubility (log10WS in mol/l) | -5.60 | Crippen Method | chemeo.com |

| McGowan's Characteristic Volume (McVol) | 166.380 ml/mol | McGowan Method | chemeo.com |

This table presents calculated physicochemical properties that are derived from the electronic structure of the molecule.

Conformational Analysis and Molecular Dynamics Simulations

While specific molecular dynamics simulations for this compound are not extensively detailed in the provided search results, the principles of conformational analysis are fundamental to understanding its structure. Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds.

Computational methods, particularly DFT, are used to find the most stable conformation (the global minimum on the potential energy surface). lmaleidykla.lt This involves optimizing the geometry, including bond lengths, bond angles, and dihedral angles. For instance, in a crystal structure analysis of a related substituted carbazole, the carbazole and substituent moieties were found to be virtually flat but distinctly inclined relative to each other, highlighting the importance of intermolecular forces in determining the solid-state conformation. semanticscholar.org

Molecular dynamics (MD) simulations could be employed to study the dynamic behavior of DNC in different environments (e.g., in solution or as part of a larger system like a polymer). MD simulations would track the movement of atoms over time, providing insights into conformational flexibility, vibrational motions, and interactions with surrounding molecules. Such simulations are crucial for understanding how the molecule behaves in a realistic setting, which can differ from the static picture provided by a single optimized geometry.

Intermolecular Interaction Modeling (e.g., Molecular Docking Simulations)

Intermolecular interactions play a crucial role in the properties and applications of this compound, particularly in the formation of charge-transfer complexes and its potential biological activity.

Charge-Transfer Complexes: this compound (DNC), being an electron-acceptor due to its nitro groups, can form electron donor-acceptor (EDA) or charge-transfer (CT) complexes with suitable electron-donor molecules. niscpr.res.inresearchgate.net A notable example is the interaction between DNC and 3,6-diamino-9H-carbazole (DAC), which acts as an electron donor. niscpr.res.inresearchgate.net The formation of this CT complex has been characterized by UV-vis spectroscopy, showing a strong EDA interaction. niscpr.res.in Such interactions are also evident in the solid state, as indicated by IR spectroscopy, differential scanning calorimetry (DSC), and X-ray diffraction (XRD) analyses of molar mixtures. niscpr.res.in The study of these complexes is important for developing novel organic electronic materials, such as polymeric dopants where donor and acceptor polymers mutually dope (B7801613) each other. niscpr.res.in Quantum chemical simulations are vital for understanding the nature and strength of these CT interactions. researchgate.net

Molecular Docking: Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly relevant for evaluating the potential of a molecule to act as an inhibitor for a biological target. While direct docking studies for this compound were not the primary focus of the search results, studies on similar carbazole derivatives highlight the utility of this approach. For example, a study on a 9H-carbazole linked 4-nitrophenol (B140041) derivative used molecular docking to evaluate its structure-activity relationship and binding affinity as a potential inhibitor of human topoisomerase-I and II-DNA receptors, which are implicated in breast cancer. worldscientific.com Such studies demonstrate that the conjugation and electronic properties of the carbazole system play a significant role in its bioactivity. worldscientific.com

The modeling of intermolecular interactions helps in understanding how DNC might interact with other molecules, be it in the formation of functional materials or in biological systems.

Reaction Mechanism Elucidation through Quantum Mechanical Calculations

Quantum mechanical calculations are a powerful tool for investigating the mechanisms of chemical reactions involving this compound. These calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates, thereby providing a detailed picture of how the reaction proceeds.

For instance, DFT calculations have been performed to gain insight into the reaction mechanisms of donor-acceptor conjugated polymers that incorporate carbazole derivatives. mdpi.com In a study on polymer photocatalysts for hydrogen evolution, DFT was used to determine the frontier orbital density distributions and to understand the mechanism of the catalytic reaction. mdpi.com

The synthesis of DNC itself, typically through the nitration of carbazole, is a reaction that can be studied computationally. mdpi.comrsc.org The reaction involves the electrophilic substitution of nitro groups onto the carbazole ring. Quantum mechanical calculations could elucidate the regioselectivity of this reaction (i.e., why the nitro groups are directed to the 3 and 6 positions) by analyzing the electron density distribution and the stability of the reaction intermediates (sigma complexes).

Furthermore, the reactivity of DNC in subsequent reactions, such as its alkylation or its role in polymerization, can be explored. For example, the alkylation of the carbazole nitrogen is a common modification. rsc.org In the synthesis of 9-vinyl-9H-carbazole-3,6-dicarbonitrile from a related dibromo-carbazole, a one-pot alkylation-elimination sequence was observed. mdpi.com Computational modeling could help to understand the energetics of such tandem reactions.

By calculating the energies of reactants, products, and transition states, quantum mechanics can predict reaction barriers and rate constants, offering a deeper understanding that complements experimental observations.

Structure-Property Relationship Predictions

Predicting the properties of this compound based on its molecular structure is a key outcome of computational investigations. This involves establishing quantitative structure-activity relationships (QSAR) and structure-property relationships (QSPR).

Electronic and Optical Properties: The electronic structure of DNC, particularly the presence of the electron-withdrawing nitro groups on the carbazole framework, is directly linked to its properties. DFT calculations can predict electronic properties like the HOMO-LUMO gap, which correlates with the molecule's color and its behavior in electronic devices. mdpi.com For example, the strong electron-accepting nature of the DNC unit makes it a useful component in materials designed for charge separation and transport. niscpr.res.in

Physicochemical Properties: Computational methods are also used to predict various physicochemical properties. As shown in the table in section 4.1, properties like the octanol-water partition coefficient (logP), water solubility, and McGowan's characteristic volume can be calculated. sielc.comchemeo.com These properties are crucial for understanding the molecule's behavior in different environments and for applications ranging from materials science to pharmacology.

Biological Activity: QSAR studies aim to correlate the chemical structure of compounds with their biological activity. For a series of nitroaromatic compounds, including DNC, quantum mechanical computations have been used to derive electronic and structural parameters. lmaleidykla.lt These parameters, such as the energies of frontier molecular orbitals (EHOMO, ELUMO) and molecular electrostatic potentials (MEPs), are then used as descriptors in QSAR models to predict activities like antibacterial potency. lmaleidykla.lt The reduction of nitroaromatics is often a key step in their mechanism of toxicity or activity, and computational models can help elucidate the factors governing this process. lmaleidykla.lt Similarly, molecular docking studies can predict the binding affinity of carbazole derivatives to biological targets, establishing a direct link between the 3D structure and potential therapeutic effects. worldscientific.com

By systematically modifying the structure of DNC in silico (e.g., by changing substituents) and calculating the resulting properties, researchers can design new molecules with desired characteristics, guiding synthetic efforts and accelerating the discovery of new materials and therapeutic agents.

Applications in Advanced Materials Science and Optoelectronics

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaic Devices

Carbazole (B46965) derivatives are widely explored for their potential in organic electronics, including OLEDs and organic photovoltaic devices. iucr.orgsmolecule.com The ability to functionalize the carbazole core allows for the fine-tuning of its photophysical and electrochemical properties to meet the specific demands of these technologies. smolecule.com

In organic electronic devices, efficient charge transport is paramount. Carbazole-based compounds are particularly noted for their excellent hole-transporting properties. acs.org The functionality of 3,6-Dinitro-9H-carbazole in this context is primarily as an electron-acceptor component within a broader molecular or polymeric system. When paired with an electron-donating molecule, it can form a system with efficient charge transport properties. acs.org

The presence of two nitro groups makes this compound a strong electron-withdrawing moiety. researchgate.net This structural feature is critical in creating donor-acceptor pairs that are fundamental to many hole-transport materials (HTMs). acs.org In such systems, the electron acceptor helps to define the energy levels—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—which are crucial for facilitating the injection and transport of holes from the anode to the device's active layer. smolecule.com

Research into a closely related derivative, 2-(3,6-dinitro-9H-carbazol-9-yl)ethan-1-amine (CDN), highlights the impact of the dinitro-carbazole unit. The introduction of the nitro groups extends the conjugation and lowers the HOMO-LUMO energy gap, a key parameter in tuning the electronic properties of a material for optoelectronic applications. researchgate.net

Interactive Table: Calculated Electronic Properties of a this compound Derivative

| Compound | HOMO-LUMO Energy Gap (eV) | Key Finding |

| 2-(3,6-dinitro-9H-carbazol-9-yl)ethan-1-amine (CDN) | 3.27 | The dinitro groups reduce the energy gap due to their electron-withdrawing and conjugation-extending effects. researchgate.net |

This compound possesses intrinsic fluorescence properties that make it a candidate for the development of luminescent materials. chemeo.comresearchgate.net Its potential in optoelectronics is linked to its unique light-absorbing and color characteristics. chemeo.com

Photophysical studies have been conducted to understand the luminescence behavior of dinitrocarbazoles. A comparative study of 3,6-dinitrocarbazole with other nitrocarbazoles and unsubstituted carbazole revealed that the nitro groups induce significant changes in the compound's photophysical behavior. smolecule.com The research involved recording absorption spectra, triplet state transient spectra, and phosphorescence emission at 77 K to determine dynamic properties. smolecule.com This fundamental understanding is crucial for designing new fluorescent dyes and emitter materials for OLEDs. chemeo.com

Charge-Transfer Complexation and Semiconducting Polymers

The development of electro-active and photo-active polymers is a major focus in materials science. A key strategy for imparting these properties to otherwise inactive polymers is through the formation of charge-transfer complexes. researchgate.net

The strong electron-accepting nature of this compound (DNC) makes it an ideal component for forming electron donor-acceptor (EDA) or charge-transfer complexes. researchgate.netacs.org A well-characterized example is the interaction between DNC as the electron acceptor and 3,6-diamino-9H-carbazole (DAC) as the electron donor. researchgate.netacs.org

Studies using UV-vis spectroscopy, IR spectroscopy, and differential scanning calorimetry (DSC) have confirmed a strong EDA interaction between DNC and DAC, both in solution and in the solid state. researchgate.net The formation of these complexes is a prerequisite for their potential use in electronic applications. researchgate.net This principle can be extended to polymer systems, where, for instance, poly(3,6-dinitro-9-vinylcarbazole) could act as a polymeric acceptor (dopant) for a donor polymer like poly(3,6-diamino-9-vinylcarbazole). researchgate.net Such polymeric systems offer advantages like low vapor pressure and reduced toxicity compared to conventional small-molecule dopants. researchgate.net

Interactive Table: EDA Complexation Properties of the DNC-DAC System

| Parameter | Value | Wavelength Range (nm) | Conditions | Source |

| Thermodynamic Formation Constant (K) | Order of two | 620-660 | Acetonitrile (B52724), 300 K | researchgate.net |

| Molar Absorptivity (ε) | Order of two | 620-660 | Acetonitrile, 300 K | researchgate.net |

Carbazole-based polymers have attracted significant attention as materials with proven photo- and electro-activity. researchgate.net The ability to exhibit these properties often hinges on forming a moderate to strong charge-transfer complex with a suitable dopant. researchgate.net As established, this compound can act as such a dopant. The mutual doping between a donor polymer and an acceptor polymer, such as poly(3,6-diamino-9-vinylcarbazole) and poly(3,6-dinitro-9-vinylcarbazole) respectively, represents an advanced concept for creating intrinsically photo- and electro-active polymeric materials. researchgate.net These materials are promising for applications in sensors, electrochromic devices, and photovoltaics. du.ac.ir

Non-Linear Optical Properties and Functional Materials

Materials with significant non-linear optical (NLO) properties are in high demand for applications in light modulation, optical switching, and other photonic technologies. iucr.orgsioc-journal.cn Research has shown that carbazole-based polymers and molecules can exhibit notable NLO effects. researchgate.net

The push-pull electronic structure, where an electron-donating part of a molecule is linked to an electron-accepting part through a conjugated system, is a common design strategy for NLO materials. The combination of the electron-donating carbazole scaffold with strong electron-withdrawing nitro groups makes derivatives of this compound promising candidates for NLO applications. iucr.org The Z-scan technique is a standard method used to investigate the third-order NLO properties of these materials. chemeo.comsioc-journal.cn Studies on related carbazole derivatives using Z-scan have identified significant NLO effects, such as saturation absorption and thermal-lensing, underscoring their potential for use in advanced optical devices. chemeo.comsioc-journal.cn

Energy Storage and Redox Mediator Systems

The carbazole core is recognized as an attractive scaffold for materials used in electrochemical and energy storage applications due to its highly reversible redox process. researchgate.netresearchgate.net Derivatives of carbazole are investigated for their potential use as redox mediators, in electrocatalysis, and as materials for energy storage systems like high-voltage lithium-ion batteries. researchgate.netmdpi.com

The introduction of electron-withdrawing groups, such as the nitro groups in this compound, is a key strategy for tuning the electrochemical properties of the core molecule. This substitution increases the oxidation potential of the carbazole unit. mdpi.comrsc.org A higher oxidation potential is a crucial requirement for cathode materials intended for use in high-voltage batteries, ensuring compatibility and stability during operation. mdpi.com

Research into functionalized carbazoles for non-aqueous organic redox flow batteries has demonstrated this principle. By substituting the carbazole core with electron-withdrawing groups, researchers have successfully increased the reduction potential of the resulting redox couple. rsc.org While studies may focus on derivatives like 3,6-dibromo-9-(p-tolyl)-9H-carbazole, the underlying concept of enhancing electrochemical performance via electron-withdrawing substituents is directly applicable to this compound. rsc.org Furthermore, carbazole derivatives serve as precursors for nitrogen-rich carbons, which have applications in catalysis and energy storage. mdpi.com

Table 1: Electrochemical Properties of a Related Carbazole Derivative (Data illustrates the principle of functionalization for energy storage applications)

| Compound | Application Context | Key Finding |

|---|---|---|

| 3,6-dibromo-9-(p-tolyl)-9H-carbazole | Cathode for non-aqueous redox flow battery | Substitution with electron-withdrawing groups increases the reduction potential. rsc.org |

Dynamic Random Access Memory (DRAM) Devices and Data Storage Applications

This compound serves as a critical precursor in the synthesis of advanced polymers for non-volatile memory devices. Its utility stems from its role within a donor-acceptor molecular architecture, which is fundamental to the electrical switching behavior required for data storage.

In one notable study, this compound was used to synthesize a new asymmetric diamine, which was then polymerized to create novel polyimides. rsc.org These polyimides, when integrated into a device structure with indium-tin oxide (ITO) and aluminum (Al) electrodes, demonstrated tristable electrical conductivity switching and non-volatile memory effects. rsc.org The carbazole unit functions as the electron donor, while other moieties in the polymer chain act as electron acceptors. rsc.org This configuration allows the device to be switched between an initial low-conductivity "OFF" state and two distinct high-conductivity "ON" states at different voltages, a characteristic suitable for multi-bit data storage. rsc.org

The process for this memory function involves a "writing" step, where a sharp increase in voltage switches the device from the OFF state to the first ON state. rsc.org A subsequent increase in voltage can transition it to a second ON state or, in a different voltage range, an abrupt decrease in current serves as the "erasing" process, returning it to a high-resistance state. rsc.org The stability of these multiple states allows for a write-once-read-many-times (WORM) type of memory. mdpi.com The performance of such carbazole-based memory devices can be significant, with some conjugated polymer systems exhibiting high ON/OFF current ratios of up to 10⁸. rsc.org

Table 2: Electrical Switching Characteristics of a Polyimide Derived from this compound

| Process | Applied Voltage | Current Transition | Resulting State |

|---|---|---|---|

| Writing | ~+1.9 V | Sharp increase from ~10⁻⁶ A to ~10⁻³ A | High-Conductivity (ON) State rsc.org |

The switching mechanism in these materials is attributed to conformational changes within the polymer layer induced by the applied electric field. mdpi.com This field promotes a charge-transfer interaction between the donor (carbazole) and acceptor units, creating an ordered structure that forms an effective channel for charge transport, thereby switching the device to a conductive state. mdpi.com

Biological Activities and Pharmacological Research Perspectives

Anticancer Mechanisms and Therapeutic Potential

No specific studies were identified that investigate the anticancer mechanisms of 3,6-Dinitro-9H-carbazole. The existing research on the anticancer properties of the carbazole (B46965) family focuses on other derivatives.

Interference with Microtubule Dynamics and Cell Cycle Modulation

A search of scientific databases yielded no studies investigating the effect of this compound on microtubule dynamics or cell cycle modulation in cancer cells.

Apoptosis Induction Pathways

There is no available research detailing the pathways through which this compound might induce apoptosis in cancer cells.

Structure-Activity Relationship Studies in Oncology

Specific structure-activity relationship (SAR) studies for this compound within the context of oncology are not available in the literature.

Neuroprotective Agents and Neurodegenerative Disease Research

While other carbazole derivatives have been explored for their neuroprotective potential, there is no specific research available on this compound for these applications.

Inhibition of Neuronal Apoptosis

No published findings were located that examine the potential of this compound to inhibit neuronal apoptosis.

Promotion of Neurogenesis

There is no scientific evidence to suggest that this compound has been studied for its effects on promoting neurogenesis.

Antimicrobial Efficacy and Mechanistic Investigations

The carbazole scaffold is a prominent feature in numerous compounds exhibiting significant antimicrobial properties. nih.govsrce.hr Research into carbazole derivatives has revealed a broad spectrum of activity against various bacterial and fungal strains, positioning them as a promising class of agents in the search for new antimicrobial drugs to combat rising drug resistance. nih.gov While specific mechanistic studies on this compound are not extensively detailed in the reviewed literature, the general antimicrobial potential of the carbazole family provides a foundational perspective.

Carbazole derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. mdpi.com For instance, certain chloro-substituted carbazole derivatives have shown outstanding activity against Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Bacillus subtilis. nih.gov The antimicrobial action is often influenced by the nature and position of substituents on the carbazole ring. The presence of specific functional groups can enhance the biological activity, suggesting that modifications to the this compound structure could yield potent antimicrobial agents. nih.gov

The mechanism of action for many carbazole derivatives is believed to involve the disruption of microbial cell membranes or the inhibition of essential enzymes. The planar, aromatic structure of the carbazole nucleus allows it to intercalate with microbial DNA, potentially interfering with replication and transcription processes.

Several studies have quantified the antimicrobial efficacy of various carbazole derivatives using the Minimum Inhibitory Concentration (MIC) value, which represents the lowest concentration of a compound that inhibits visible microbial growth.

Table 1: Antimicrobial Activity of Selected Carbazole Derivatives

| Compound/Derivative | Target Microorganism(s) | Observed Efficacy (MIC) | Reference(s) |

|---|---|---|---|

| Carbazole Alkaloid 1 (from Murraya koenigii) | C. kruseii, C. parapsilasis, E. coli, S. aureus, S. pyogenes | High activity; MIC against S. aureus and S. pyogenes at 25 µg/mL | nih.gov |

| Chloro-substituted derivative 3d | E. coli, S. aureus, P. aeruginosa, B. subtilis | Outstanding activity | nih.gov |

| Derivatives 19j and 19r | Various bacteria and fungi | Prominent activity; MIC values from 0.9 to 15.6 µg/mL | nih.gov |

| Derivative 20b | B. subtilis | Pronounced activity; MIC value of 3.9 µg/mL | nih.gov |

| Derivative 56c | MRSA CCARM 3167, E. coli | Strong inhibition; MIC values of 0.5 μg/mL | nih.gov |

This table is interactive. Click on the headers to sort the data.

Antiviral Activities and Protease Inhibition Studies (e.g., HIV-1, ZIKV, SARS-CoV-2)

The carbazole nucleus is a key pharmacophore in the development of antiviral agents. researchgate.net Derivatives of carbazole have been investigated for their ability to inhibit the replication of various viruses, including Human Immunodeficiency Virus (HIV-1), Zika virus (ZIKV), and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). nih.govnih.gov

HIV-1: Certain carbazole derivatives have shown potential as anti-HIV agents. nih.gov For example, a study on chloro-1,4-dimethyl-9H-carbazole derivatives revealed that a nitro-derivative exhibited an interesting profile, suggesting it could be a suitable lead compound for developing new anti-HIV drugs. The mechanism of action is thought to involve the inhibition of different stages of the HIV replication cycle. nih.gov

ZIKV: The Zika virus NS2B/NS3 protease is a validated target for antiviral drug development. Researchers have discovered that carbazole derivatives bearing amidine groups can act as potent inhibitors of this enzyme. nih.gov Through rational design based on scaffolds effective against other flaviviral proteases, these carbazole compounds have demonstrated submicromolar potency and significant cellular activity against ZIKV. nih.gov One lead molecule showed an IC₅₀ of 0.52 μM against the ZIKV protease and an EC₅₀ of 1.25 μM in cell-based assays, highlighting the potential for this class of compounds to be developed into broad-spectrum flaviviral protease inhibitors. nih.gov

SARS-CoV-2: While direct studies on this compound against SARS-CoV-2 are limited, the broader class of nitrogen-containing heterocyclic compounds has been a focus of research. The viral main protease (Mpro) and RNA-dependent RNA polymerase (RdRp) are key targets for inhibitors. mdpi.commdpi.com Given the structural features of carbazoles, they represent a scaffold that could be functionalized to target these essential viral enzymes. For instance, studies on other heterocyclic compounds like triazole-benzofused conjugates have shown promising inhibitory activity against SARS-CoV-2 spike proteins, preventing viral entry into host cells. mdpi.com

Table 2: Antiviral Activity of Selected Carbazole Derivatives

| Compound Class | Target Virus | Target Enzyme/Mechanism | Key Findings | Reference(s) |

|---|---|---|---|---|

| Chloro-1,4-dimethyl-9H-carbazoles | HIV-1 | Inhibition of replication cycle | A nitro-derivative (3b) showed the most promising profile for development. | nih.gov |

This table is interactive. Click on the headers to sort the data.

Broader Pharmacological Spectrum of Carbazole Derivatives

The carbazole core structure is recognized as a "pharmacophoric nucleus" due to its presence in a wide array of biologically active compounds. echemcom.com This has prompted extensive research, revealing a diverse pharmacological profile for carbazole derivatives that extends well beyond antimicrobial and antiviral applications. echemcom.comwisdomlib.org These activities are attributed to the unique fused-ring structure and highly conjugated system of the carbazole moiety. echemcom.com

The spectrum of documented pharmacological activities for carbazole derivatives includes:

Anti-inflammatory: Carbazole derivatives have been shown to possess anti-inflammatory properties. researchgate.netwisdomlib.org

Antioxidant: Many natural and synthetic carbazoles exhibit significant antioxidant and radical scavenging activities, in some cases superior to standard antioxidants like ascorbic acid. echemcom.comwisdomlib.org

Antiepileptic/Anticonvulsant: Both natural and synthetic carbazole derivatives have been identified with antiepileptic and anticonvulsant effects. researchgate.netechemcom.com

Antihistamine: Antihistaminic activity has been reported for compounds derived from the carbazole scaffold. researchgate.netechemcom.com

Antidiarrheal: This is another area where carbazole derivatives have shown potential therapeutic effects.

Analgesic: Analgesic properties have been observed in various carbazole-based compounds. echemcom.com

Antidiabetic: The potential for carbazole derivatives in managing diabetes has been explored, with some compounds showing promising antidiabetic effects. echemcom.comwisdomlib.org

This wide range of biological activities underscores the versatility of the carbazole skeleton in medicinal chemistry and provides a strong rationale for the continued investigation of derivatives like this compound for various therapeutic applications. wisdomlib.orgeurekaselect.com

Ligand-Target Interaction Studies

The diverse pharmacological effects of carbazole derivatives are fundamentally linked to their interactions with biological targets such as receptors and enzymes. The planar and aromatic nature of the 9H-carbazole core allows it to participate in various non-covalent interactions, including π-π stacking, hydrophobic interactions, and hydrogen bonding (via the N-H group), which are crucial for binding to protein targets.

While specific ligand-target interaction studies for this compound are not prominently featured in the available literature, research on related carbazole compounds provides insight into their binding mechanisms. For example, in the context of antiviral activity, carbazole derivatives have been designed to fit into the active sites of viral proteases, such as the ZIKV NS2B/NS3 protease. nih.gov Molecular docking studies, a computational method to predict the binding orientation of a ligand to a protein, are often employed to understand these interactions and guide the synthesis of more potent inhibitors.

The electronic properties conferred by substituents on the carbazole ring significantly influence binding affinities. The two nitro groups in this compound are strong electron-withdrawing groups. These groups can alter the molecule's electrostatic potential and hydrogen bonding capabilities, which would distinctly modulate its interaction with specific amino acid residues in a receptor or enzyme active site compared to unsubstituted carbazole. For instance, the oxygen atoms of the nitro groups can act as hydrogen bond acceptors, potentially forming strong interactions with hydrogen bond donor residues in a target protein. Such detailed interaction studies are essential for understanding the structure-activity relationship (SAR) and for the rational design of new, more effective carbazole-based therapeutic agents. eurekaselect.com

Environmental Disposition and Ecotoxicological Research

Environmental Degradation Pathways and Persistence Studies

The persistence of 3,6-Dinitro-9H-carbazole in the environment is governed by its susceptibility to breakdown through non-biological (abiotic) and biological (biotic) processes. The presence of both the stable carbazole (B46965) ring structure and electron-withdrawing nitro groups suggests that the compound is likely to be resistant to rapid degradation.

Abiotic degradation involves chemical transformation without the involvement of living organisms, primarily through processes like photolysis and hydrolysis.

Photolysis: Photochemical degradation is a significant removal process for many polycyclic aromatic hydrocarbons (PAHs) and their derivatives in the environment. nih.gov Nitro-PAHs, a related class of compounds, are known to undergo photochemical degradation, which is often their most important natural removal pathway. nih.gov Similarly, studies on halogenated carbazoles, which are also structurally related, have shown that they undergo photodegradation in aquatic environments. chemistryforsustainability.org Given the aromatic nature of the carbazole backbone, this compound is expected to absorb ultraviolet radiation, potentially leading to its breakdown. However, the specific rate, reaction pathways, and resulting byproducts of this compound photolysis have not been experimentally determined. The efficiency of this process in soil and sediment would be limited by the availability of light.

Hydrolysis: Hydrolysis is the cleavage of chemical bonds by the addition of water. For many persistent organic pollutants with stable aromatic structures, the rate of hydrolysis under typical environmental pH conditions (pH 5-9) is negligible. While specific hydrolysis data for this compound is unavailable, it is predicted to be resistant to this degradation pathway. The U.S. Environmental Protection Agency's EPI Suite™ (Estimation Programs Interface) model for aqueous hydrolysis rate (HYDROWIN™) suggests that carbazole itself is resistant to hydrolysis, and the addition of nitro groups is not expected to make the aromatic system significantly more susceptible to this process. researchgate.net

Biotic degradation by microorganisms is a crucial pathway for the breakdown of many organic contaminants in environments like soil and sediment. chemicalbook.com While no studies have specifically isolated microorganisms capable of degrading this compound, the degradation of both the carbazole structure and nitroaromatic compounds has been widely studied.

The biodegradation of carbazole is known to be initiated by an angular dioxygenase enzyme, which hydroxylates the aromatic rings, leading to ring cleavage. europa.eu Several bacterial strains, including species of Sphingomonas, Pseudomonas, and Rhodococcus, have been identified as capable of utilizing carbazole as a source of carbon, nitrogen, and energy. europa.euchemsafetypro.commdpi.com

Nitroaromatic compounds, particularly dinitro-derivatives like dinitrotoluenes (DNTs), are known environmental contaminants. nih.gov Their degradation can proceed through several microbial pathways:

Reductive Pathway: Under anaerobic conditions, the most common initial step is the reduction of the nitro groups (-NO2) to amino groups (-NH2) by nitroreductase enzymes. researchgate.net

Oxidative Pathway: Under aerobic conditions, some bacteria can initiate degradation by dioxygenase attack, which removes a nitro group as nitrite (B80452) and hydroxylates the aromatic ring. nih.gov For example, the degradation of 2,4-dinitrotoluene (B133949) by Burkholderia sp. involves this type of oxidative removal of a nitro group. nih.gov

It is plausible that the biodegradation of this compound, if it occurs, would involve a combination of these pathways. Microorganisms might initially reduce the nitro groups, making the carbazole ring more susceptible to subsequent oxidative attack and cleavage. However, the presence of two nitro groups can make the compound highly recalcitrant and potentially toxic to the microbial communities, likely resulting in slow degradation rates. researchgate.net

Bioaccumulation Potential in Ecological Systems

Bioaccumulation refers to the accumulation of a chemical in an organism at a higher concentration than in the surrounding environment. For organic compounds, bioaccumulation potential is strongly correlated with hydrophobicity, which is measured by the octanol-water partition coefficient (LogKow). nih.gov A higher LogKow value indicates a greater tendency for a chemical to partition into fatty tissues (lipids) of organisms.

Direct experimental data on the bioaccumulation of this compound is not available. However, its potential can be estimated using its predicted LogKow value. Quantitative Structure-Activity Relationship (QSAR) models, such as those in EPI Suite™, are used to predict these properties. nih.gov

| Property | Predicted Value | Method | Implication for Bioaccumulation |

| LogKow | 3.35 | KOWWIN™ (EPI Suite™) | Moderate |

| Bioconcentration Factor (BCF) | 77.6 L/kg | BCFBAF™ (EPI Suite™) | Low to Moderate |

Table 1: Predicted Physicochemical Properties of this compound Relevant to Bioaccumulation.

A LogKow value of 3.35 suggests a moderate potential for bioaccumulation. Research on polyhalogenated carbazoles in marine food webs from the East China Sea has shown that these compounds can bioaccumulate and biomagnify, and their bioaccumulation factors are significantly correlated with their LogKow values. nih.gov Although the predicted Bioconcentration Factor (BCF) is relatively low, the persistence of the compound could still lead to significant accumulation in organisms over long-term exposure.

Assessment of Inherent Ecotoxicity to Aquatic and Terrestrial Organisms

The ecotoxicity of this compound has not been directly tested on aquatic or terrestrial organisms. However, the toxicity of nitroaromatic compounds as a class has been studied, allowing for an estimation of potential hazards. Dinitro- and trinitro-aromatic compounds are generally found to be more toxic than mononitro-derivatives. The toxicity is often linked to both narcotic effects (disruption of cell membranes) driven by hydrophobicity and more specific mechanisms related to the reactivity of the nitro groups.

To provide context, the table below shows experimental toxicity data for similar dinitroaromatic compounds on standard aquatic test organisms.

| Compound | Organism | Endpoint | Toxicity Value |

| 2,4-Dinitrotoluene | Daphnia magna (Water flea) | 48h EC50 (Immobilisation) | 33.1 mg/L |

| 2,6-Dinitrotoluene | Daphnia magna (Water flea) | 48h EC50 (Immobilisation) | 17.1 mg/L |

| 2,4-Dinitrophenol | Daphnia magna (Water flea) | 48h EC50 (Immobilisation) | 8.1 mg/L |

| Dinitrobenzene | Scenedesmus vacuolatus (Green algae) | EC50 (Reproduction) | ~1 mg/L |

Table 2: Acute Ecotoxicity of Structurally Related Dinitroaromatic Compounds. Data compiled from various ecotoxicological studies.

Based on these values, this compound would be expected to exhibit moderate acute toxicity to aquatic invertebrates and algae, with effective concentrations likely in the low mg/L range. The toxicity of dinitrobenzenes to algae has been shown to be greater than what would be predicted by hydrophobicity alone, suggesting a more specific mode of action possibly involving oxidative stress. nih.gov Information regarding its toxicity to terrestrial organisms like earthworms or soil microorganisms is currently lacking.

Comparative Toxicological Profiling with Related Environmental Contaminants

The toxicological profile of this compound can be inferred by comparing it to related environmental contaminants, particularly those with similar structures or functional groups.

Dioxin-like Potential: Many halogenated aromatic hydrocarbons, including polychlorinated dibenzo-p-dioxins (PCDDs), polychlorinated dibenzofurans (PCDFs), and some polychlorinated biphenyls (PCBs), exert their toxicity by activating the aryl hydrocarbon receptor (AhR). Carbazole has a structural similarity to dibenzofuran. Studies on polyhalogenated carbazoles (PHCZs) have confirmed that they also possess dioxin-like toxicity and can be present in the environment. Given that the core carbazole structure is capable of interacting with the AhR, it is plausible that this compound could also exhibit dioxin-like activity. However, the influence of nitro-substituents on AhR binding, as opposed to halogen substituents, has not been specifically studied for this compound.

Toxicity of Nitroaromatic Compounds: Nitro-PAHs are a well-studied class of contaminants known for their mutagenic and carcinogenic properties, which often arise after metabolic reduction of the nitro groups to reactive intermediates that can damage DNA. nih.gov By analogy, this compound may pose a similar hazard. The metabolic pathways that reduce nitro groups are common in a wide range of organisms, suggesting that if absorbed, the compound could be transformed into more toxic metabolites.

Q & A

Q. Table 1: Synthetic Optimization

| Parameter | Details | Impact on Yield |

|---|---|---|

| Temperature | 140°C | Maximizes reactivity |

| Solvent | DMSO | Enhances solubility |

| Base | K₂CO₃ | Facilitates deprotonation |

| Reaction Time | 24 hours | Ensures completion |

Advanced: How can density functional theory (DFT) predict structural and spectroscopic properties of this compound?

Answer:

DFT calculations (e.g., B3LYP hybrid functional with 6-311++G(3df,2pd) basis sets) can:

- Predict Geometry : Optimize bond lengths and angles, validated against X-ray crystallography .

- Spectroscopic Analysis : Simulate NMR chemical shifts and IR vibrational modes. For example, nitro groups induce deshielding effects, altering ¹H NMR signals (e.g., δ=8.39 ppm for aromatic protons) .

- Aromaticity Assessment : Use HOMA (Harmonic Oscillator Model of Aromaticity) or NICS (Nucleus-Independent Chemical Shift) to evaluate electron delocalization .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Identifies substituent positions via splitting patterns (e.g., doublets at δ=8.39 ppm for nitro-adjacent protons) .

- X-ray Crystallography : Resolves crystal packing and bond parameters (mean C–C bond length: 0.005 Å; R factor: 0.026) .

- Mass Spectrometry : Confirms molecular weight (theoretical: 257.20 g/mol; experimental: 257.20 via ESI-MS) .

Advanced: How can researchers reconcile discrepancies between experimental and computational spectroscopic data?

Answer:

- Basis Set Selection : Larger basis sets (e.g., 6-311++G**) improve accuracy for electron-dense nitro groups .

- Solvent Effects : Include polarizable continuum models (PCM) in DFT to mimic experimental conditions (e.g., acetone-d₆ shifts vs. gas-phase calculations) .

- Dynamic Corrections : Account for temperature-dependent vibrational modes in IR simulations .

Safety: What precautions are essential when handling this compound?

Answer:

- Decomposition Risks : Thermal degradation releases toxic NOₓ gases; use fume hoods and monitor heating .

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Storage : Keep in airtight containers away from ignition sources and static discharge .

Functionalization: How do nitro groups influence the reactivity of carbazole derivatives?

Answer:

- Electron-Withdrawing Effects : Nitro groups deactivate the aromatic ring, directing further substitutions to meta/para positions .

- Redox Activity : Facilitate reduction to amino derivatives, useful in optoelectronic materials .

- Comparative Reactivity : Nitro-substituted carbazoles exhibit lower HOMO-LUMO gaps than halogenated analogs, enhancing charge transport in polymers .

Application: What role do nitro-substituted carbazoles play in conjugated microporous polymers (CMPs)?

Answer:

- CO₂ Adsorption : Azo-linked CMPs incorporating this compound show high surface area (e.g., 450 m²/g) and CO₂ uptake (2.5 mmol/g at 1 bar) due to polar nitro groups .

- Synthetic Strategy : Post-functionalization via Suzuki coupling or click chemistry tailors pore size and functionality .

Crystallography: What challenges arise in resolving the crystal structure of nitro-carbazoles?

Answer:

- Crystal Growth : Nitro derivatives often form twinned crystals; optimize solvent evaporation rates using toluene/acetone mixtures .

- Data Collection : High-resolution X-ray sources (λ = 0.71073 Å) mitigate absorption effects from heavy atoms .

- Refinement : SHELXL software refines anisotropic displacement parameters for nitro groups, achieving R factors <0.05 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products